
Bglvixkcdjhlgs-uhfffaoysa-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bglvixkcdjhlgs-uhfffaoysa- is a useful research compound. Its molecular formula is C8H7N5 and its molecular weight is 173.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality Bglvixkcdjhlgs-uhfffaoysa- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bglvixkcdjhlgs-uhfffaoysa- including the price, delivery time, and more detailed information at info@benchchem.com.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of chemical compounds typically involves a series of synthetic routes and reaction conditions. For instance, compounds similar to “Bglvixkcdjhlgs-uhfffaoysa-” might be synthesized through multi-step organic reactions involving halogenation, alkylation, or other functional group transformations. The specific reagents and conditions would depend on the desired chemical structure and properties.
Industrial Production Methods
Industrial production of such compounds often involves large-scale chemical processes, including continuous flow reactions, catalytic processes, and purification steps. These methods are designed to maximize yield and purity while minimizing environmental impact and production costs.
Analyse Des Réactions Chimiques
Types of Reactions
Compounds like “Bglvixkcdjhlgs-uhfffaoysa-” can undergo various chemical reactions, including:
Oxidation: Involving the addition of oxygen or removal of hydrogen.
Reduction: Involving the addition of hydrogen or removal of oxygen.
Substitution: Where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups and reaction pathways involved. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, compounds with unique structures like “Bglvixkcdjhlgs-uhfffaoysa-” are often studied for their reactivity and potential as intermediates in organic synthesis.
Biology
In biological research, such compounds might be investigated for their interactions with biomolecules, including proteins and nucleic acids, to understand their potential as therapeutic agents.
Medicine
In medicine, these compounds could be explored for their pharmacological properties, including their ability to modulate biological pathways and treat diseases.
Industry
In industry, compounds with specific chemical properties are valuable for applications in materials science, including the development of polymers, coatings, and other advanced materials.
Mécanisme D'action
The mechanism of action of a compound like “Bglvixkcdjhlgs-uhfffaoysa-” would involve its interaction with molecular targets such as enzymes, receptors, or ion channels. These interactions can modulate biological pathways, leading to therapeutic effects or other biological outcomes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Compounds with similar structures or functional groups might include:
1-Boc-4-AP: Used as an intermediate in the manufacture of fentanyl and related derivatives.
Sodium thiosulfate: Applied in various chemical syntheses.
Propriétés
Formule moléculaire |
C8H7N5 |
|---|---|
Poids moléculaire |
173.17 g/mol |
Nom IUPAC |
(9-prop-2-enylidenepurin-9-ium-6-yl)azanide |
InChI |
InChI=1S/C8H7N5/c1-2-3-13-5-12-6-7(9)10-4-11-8(6)13/h2-5H,1H2,(H-,9,10,11) |
Clé InChI |
ZXHHODUAFGWCQX-UHFFFAOYSA-N |
SMILES canonique |
C=CC=[N+]1C=NC2=C(N=CN=C21)[NH-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


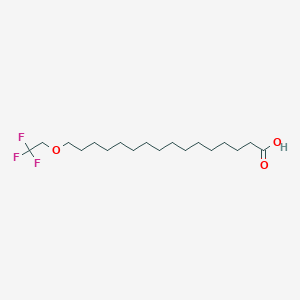
![1,3-Benzodioxole, 5-[(1R)-1-isocyanatobutyl]-](/img/structure/B12562935.png)
![4-Chloro-2-[(2-ethoxyphenyl)methyl]naphthalen-1-ol](/img/structure/B12562942.png)
![3,3',5,5'-Tetrakis[(2-hydroxyphenyl)methyl][1,1'-biphenyl]-4,4'-diol](/img/structure/B12562945.png)
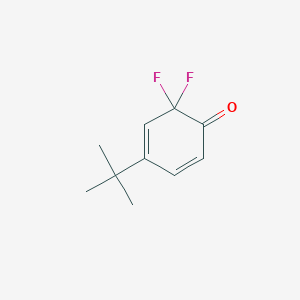
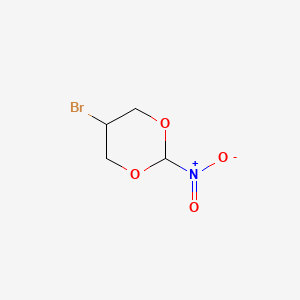
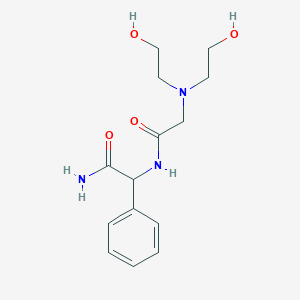
![Phosphonium, triphenyl[3-(phenylseleno)propyl]-, iodide](/img/structure/B12562964.png)
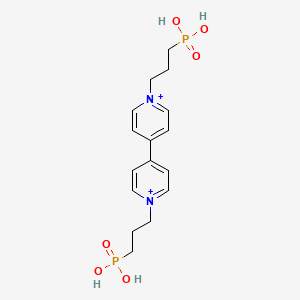
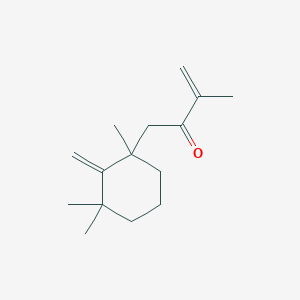
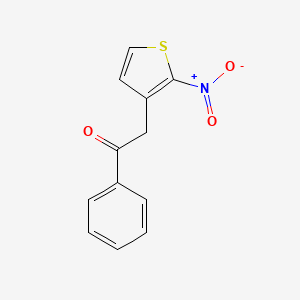
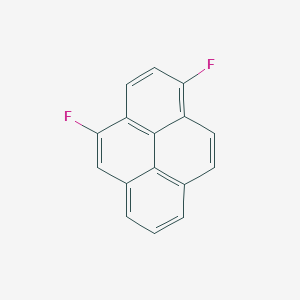
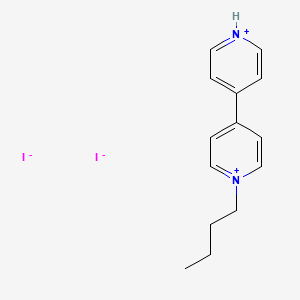
![N-[2-Methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-yl]aniline](/img/structure/B12562993.png)
